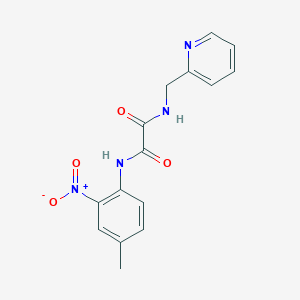
3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic compound characterized by the presence of a furan ring, a tolyl group, and a pyrazoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(diethylamino)-1-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multiple steps:
Formation of the pyrazoline ring: Starting with a chalcone (derived from furan-2-yl and p-tolyl groups), reacting with hydrazine or a hydrazine derivative to form the dihydropyrazoline ring.
Introduction of the diethylamino group: Using standard amination techniques where the pyrazoline intermediate is treated with diethylamine in the presence of a suitable base.
Industrial Production Methods: Industrial production would likely scale up these laboratory methods, employing continuous flow techniques to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and the use of catalysts, would be essential to achieve high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the furan ring, leading to the formation of a variety of oxidized products.
Reduction: The dihydropyrazoline ring is susceptible to reduction, possibly yielding a fully saturated pyrazoline ring.
Substitution: Various positions on the molecule, such as the aromatic rings, can undergo electrophilic or nucleophilic substitutions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions typically require catalysts or base/acidic conditions depending on the reactants involved.
Major Products Formed:
Oxidation leads to products with oxidized furan or pyrazoline moieties.
Reduction results in more saturated derivatives.
Substitution can introduce various functional groups onto the aromatic rings, modifying the compound's properties.
Applications De Recherche Scientifique
This compound finds its use across several fields:
Chemistry: As a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Potential use as a molecular probe due to its unique structure that could interact with biological macromolecules.
Medicine: Investigation into its pharmacological properties and potential therapeutic applications.
Industry: Possible applications in the development of new materials or as intermediates in the production of dyes, pigments, and polymers.
Mécanisme D'action
The compound likely exerts its effects through interactions with specific molecular targets:
Molecular Targets: It could interact with enzymes or receptors in biological systems, potentially inhibiting or modifying their activity.
Pathways Involved: In cellular environments, it might influence signaling pathways or biochemical cascades, leading to varied biological effects.
Comparaison Avec Des Composés Similaires
Compounds containing pyrazoline rings such as 3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazole.
Compounds with diethylamino groups that exhibit different pharmacological or chemical properties due to variations in other parts of their structure.
Hope that scratches the itch in the realm of your scientific curiosity
Propriétés
IUPAC Name |
3-(diethylamino)-1-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-4-23(5-2)13-12-21(25)24-19(20-7-6-14-26-20)15-18(22-24)17-10-8-16(3)9-11-17/h6-11,14,19H,4-5,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDRRKNLMXXMKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B2956381.png)


![3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2956386.png)
![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956391.png)



![2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B2956396.png)
![(1-methyl-5-{[4-(4-nitrophenyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2956397.png)

